molecular formula C₂₀H₂₃D₅O₂ B1162714 13-cis Retinoic Acid-d5

13-cis Retinoic Acid-d5

Cat. No.: B1162714
M. Wt: 305.47
Attention: For research use only. Not for human or veterinary use.
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Description

13-cis Retinoic Acid-d5 is a complex organic compound characterized by multiple deuterium substitutions. Deuterium, a stable isotope of hydrogen, is often used in chemical compounds to study reaction mechanisms and metabolic pathways due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-cis Retinoic Acid-d5 involves multiple steps, starting from simpler precursors. The key steps include:

    Deuterium Incorporation: Introduction of deuterium atoms into the precursor molecules through deuterium exchange reactions.

    Cyclohexene Formation: Formation of the cyclohexene ring structure through cyclization reactions.

    Tetraenoic Acid Formation: Introduction of the tetraenoic acid moiety through a series of condensation and elimination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale deuterium exchange reactions and optimized cyclization processes to ensure high yield and purity. The use of catalysts and controlled reaction conditions would be essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

13-cis Retinoic Acid-d5 can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

13-cis Retinoic Acid-d5 has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanism studies due to the presence of deuterium atoms.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.

    Industry: Utilized in the development of deuterium-labeled standards for analytical purposes.

Mechanism of Action

The mechanism of action of 13-cis Retinoic Acid-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, where the presence of heavier isotopes slows down certain chemical reactions. This property is exploited in studies to understand reaction mechanisms and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde
  • 3,3-Dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]methanol

Uniqueness

The uniqueness of 13-cis Retinoic Acid-d5 lies in its specific deuterium substitutions and the presence of a tetraenoic acid moiety. These features make it particularly valuable for detailed mechanistic studies and as a standard in analytical applications.

Properties

Molecular Formula

C₂₀H₂₃D₅O₂

Molecular Weight

305.47

Synonyms

Isotretinoin-d5;  3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2Z,4E,6E,8E-nonatetranenoic Acid-d5; 

Origin of Product

United States

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